1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.: 2098020-12-1
VCID: VC3148348
InChI: InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17)
SMILES: CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

CAS No.: 2098020-12-1

Cat. No.: VC3148348

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one - 2098020-12-1

Specification

CAS No. 2098020-12-1
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
IUPAC Name 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Standard InChI InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17)
Standard InChI Key YWSUCYWYMFECMK-UHFFFAOYSA-N
SMILES CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O
Canonical SMILES CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O

Introduction

Chemical Structure and Fundamental Properties

Structural Analysis

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one features multiple functional groups strategically positioned within its framework. The core structure consists of a fused bicyclic system where a cyclopentane ring is attached to a pyrimidine ring, resulting in the cyclopenta[d]pyrimidine scaffold. This heterocyclic system contains two carbonyl-like functionalities: a conventional carbonyl (C=O) at position 2 and a thioxo group (C=S) at position 4. The nitrogen at position 1 is substituted with a 1,3-dihydroxy-2-methylpropan-2-yl group, which bears structural similarity to the substituent found in N1-(1,3-dihydroxy-2-methylpropan-2-yl)-N2-phenyloxalamide (CAS 385381-60-2) .

The compound's structural features can be categorized as follows:

Structural ComponentDescription
Core SystemCyclopenta[d]pyrimidine (fused bicyclic)
Key Functional GroupsCarbonyl (C=O), Thioxo (C=S), Two hydroxyl (OH) groups
N-substituent1,3-dihydroxy-2-methylpropan-2-yl
Ring SaturationHexahydro (indicating partial saturation)

Physicochemical Properties

Based on analysis of related structures and the functional groups present, the following physicochemical properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular WeightApproximately 298.36 g/mol
Physical StateLikely a solid at room temperature
SolubilityProbable solubility in polar solvents (methanol, DMSO) due to hydroxyl groups
Hydrogen Bond Donors2 (from hydroxyl groups)
Hydrogen Bond Acceptors6 (from C=O, C=S, N atoms, and OH groups)

The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could significantly influence its physical properties and biological activity profile.

Synthetic Approaches and Methodologies

Key Reaction Sequence

  • Formation of the cyclopenta[d]pyrimidine core structure

  • Introduction of the thioxo group at position 4

  • N-alkylation with an appropriately functionalized 1,3-dihydroxy-2-methylpropan-2-yl precursor

  • Selective oxidation/reduction steps to establish the correct oxidation states

The synthetic strategy might draw upon methodologies similar to those used for 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one, albeit with significant modifications to accommodate the different substituents and functional groups .

Spectroscopic Characterization

Predicted Spectral Properties

Based on the compound's structure and functional groups, the following spectroscopic features would be expected:

Analytical MethodExpected Key Features
FT-IROH stretching (3300-3600 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), C=S stretching (1050-1200 cm⁻¹)
¹H-NMRSignals for cyclopentane CH₂ protons (1.5-2.5 ppm), N-CH protons (3.0-4.0 ppm), OH protons (4.5-5.5 ppm)
¹³C-NMRCarbonyl carbon (~170 ppm), Thioxo carbon (~180 ppm), Hydroxyl-bearing carbons (60-70 ppm)
Mass SpectrometryMolecular ion peak at m/z corresponding to molecular weight, fragmentation pattern featuring loss of OH groups

Characterization techniques similar to those employed for related compounds would include Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and liquid chromatography-mass spectrometry (LC-MS) .

Structural Relationships with Analogous Compounds

Comparison with Related Structures

The target compound shares structural similarities with several known compounds, allowing for comparative analysis:

CompoundStructural RelationshipKey Differences
N1-(1,3-Dihydroxy-2-methylpropan-2-yl)-N2-phenyloxalamideContains identical 1,3-dihydroxy-2-methylpropan-2-yl groupDifferent core structure (oxalamide vs. cyclopenta[d]pyrimidine)
1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-oneShares identical cyclopenta[d]pyrimidine core with thioxo groupDifferent N-substituent (isopropyl vs. 1,3-dihydroxy-2-methylpropan-2-yl)
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-oneSimilar heterocyclic ring systemContains thieno moiety and mercapto group instead of thioxo

Structural Features Influencing Reactivity

The 1,3-dihydroxy-2-methylpropan-2-yl substituent introduces potential sites for hydrogen bonding and further chemical modifications. These hydroxyl groups could participate in intramolecular hydrogen bonding with the carbonyl or thioxo groups, potentially affecting the compound's conformation and reactivity. The thioxo group at position 4 represents a reactive center that could undergo various transformations, including alkylation and oxidation reactions.

Potential ActivityStructural Basis
Enzyme InhibitionMultiple hydrogen-bonding sites capable of interaction with enzyme active sites
Receptor BindingHeterocyclic core with specific electronic distribution patterns
Antioxidant PropertiesThioxo group potentially serving as a radical scavenger
Metal ChelationHydroxyl groups capable of coordinating with metal ions

The presence of both hydrophilic (hydroxyl groups) and hydrophobic (cyclopentane ring) moieties provides an amphiphilic character that could facilitate interaction with biological membranes and proteins.

Structure-Activity Considerations

The cyclopenta[d]pyrimidine core with thioxo functionality bears structural resemblance to nucleobase analogs, suggesting potential for interaction with nucleic acid-processing enzymes. The 1,3-dihydroxy-2-methylpropan-2-yl substituent introduces a region of polar character that could enhance water solubility while providing specific recognition elements for biological targets.

Analytical and Characterization Methods

Recommended Analytical Approaches

For comprehensive characterization of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, the following analytical techniques would be recommended:

  • Spectroscopic Methods: FT-IR, ¹H-NMR, ¹³C-NMR, 2D NMR techniques (COSY, HSQC, HMBC)

  • Mass Spectrometry: LC-MS for accurate mass determination and fragmentation analysis

  • Thermal Analysis: Differential scanning calorimetry (DSC) for melting point and phase transitions

  • X-ray Crystallography: For definitive structural confirmation if crystalline material can be obtained

  • Chromatographic Techniques: HPLC for purity determination and potential isomer separation

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